molecular formula C7H11N3O B3352815 Propyl 1H-imidazole-1-carboximidate CAS No. 510710-97-1

Propyl 1H-imidazole-1-carboximidate

Cat. No.: B3352815
CAS No.: 510710-97-1
M. Wt: 153.18 g/mol
InChI Key: RHPJXLGDEBBTAL-UHFFFAOYSA-N
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Description

Propyl 1H-imidazole-1-carboximidate is a compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as pharmacology, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 1H-imidazole-1-carboximidate typically involves the condensation of propylamine with imidazole-1-carboximidate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and high yield. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

Propyl 1H-imidazole-1-carboximidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-1-carboxylic acid derivatives, while reduction can produce various imidazole-based alcohols .

Scientific Research Applications

Propyl 1H-imidazole-1-carboximidate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propyl 1H-imidazole-1-carboximidate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound with a simpler structure.

    Methyl 1H-imidazole-1-carboximidate: A similar compound with a methyl group instead of a propyl group.

    Ethyl 1H-imidazole-1-carboximidate: Another similar compound with an ethyl group.

Uniqueness

Propyl 1H-imidazole-1-carboximidate is unique due to its specific propyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other imidazole derivatives and allows for unique applications in various fields .

Properties

IUPAC Name

propyl imidazole-1-carboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-2-5-11-7(8)10-4-3-9-6-10/h3-4,6,8H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPJXLGDEBBTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=N)N1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476136
Record name Propyl 1H-imidazole-1-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510710-97-1
Record name Propyl 1H-imidazole-1-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propyl 1H-imidazole-1-carboximidate
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